

What is the structure of Tri-O-benzyl-D-galactal?

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Compound of Interest

Compound Name: *Tri-O-benzyl-D-galactal*

Cat. No.: *B1301995*

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An In-depth Technical Guide to the Structure of **Tri-O-benzyl-D-galactal**

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **Tri-O-benzyl-D-galactal**, a key intermediate in carbohydrate chemistry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Identification

Tri-O-benzyl-D-galactal is a protected form of D-galactal, a glycal derived from the monosaccharide galactose. The hydroxyl groups at positions 3, 4, and 6 are protected by benzyl ethers. This protection enhances the compound's stability and solubility in organic solvents, making it a versatile building block in the synthesis of complex carbohydrates.^[1]

- IUPAC Name: (2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran^[2]
- Synonyms: 3,4,6-**Tri-O-benzyl-D-galactal**, 2,6-anhydro-1,3,4-tri-O-benzyl-5-deoxy-D-arabino-hex-5-enitol^[3]
- CAS Number: 80040-79-5^{[3][4]}
- Molecular Formula: C₂₇H₂₈O₄^{[3][4]}
- Molecular Weight: 416.51 g/mol ^[4]

Below is a diagram representing the chemical structure of **Tri-O-benzyl-D-galactal**.

Caption: Chemical structure of **Tri-O-benzyl-D-galactal**.

Physicochemical Properties

The quantitative data for **Tri-O-benzyl-D-galactal** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Appearance	White or off-white powder	[1]
Melting Point	48 - 54 °C	[4]
Boiling Point	544.9 °C at 760 mmHg	[3]
Density	1.16 g/cm ³	[3]
Optical Rotation	$[\alpha]^{22}_D -43^\circ$ (c=1 in CH ₂ Cl ₂)	[4]
Refractive Index	1.603	[3]
Flash Point	129.7 °C	[3]
Purity	≥ 98% (TLC)	[1]

Experimental Protocols

Synthesis of 3,4,6-tri-O-benzyl-D-galactal

A common method for the synthesis of **Tri-O-benzyl-D-galactal** involves the benzylation of D-galactal.[5]

Materials:

- D-galactal
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydride (NaH), 60% dispersion in mineral oil

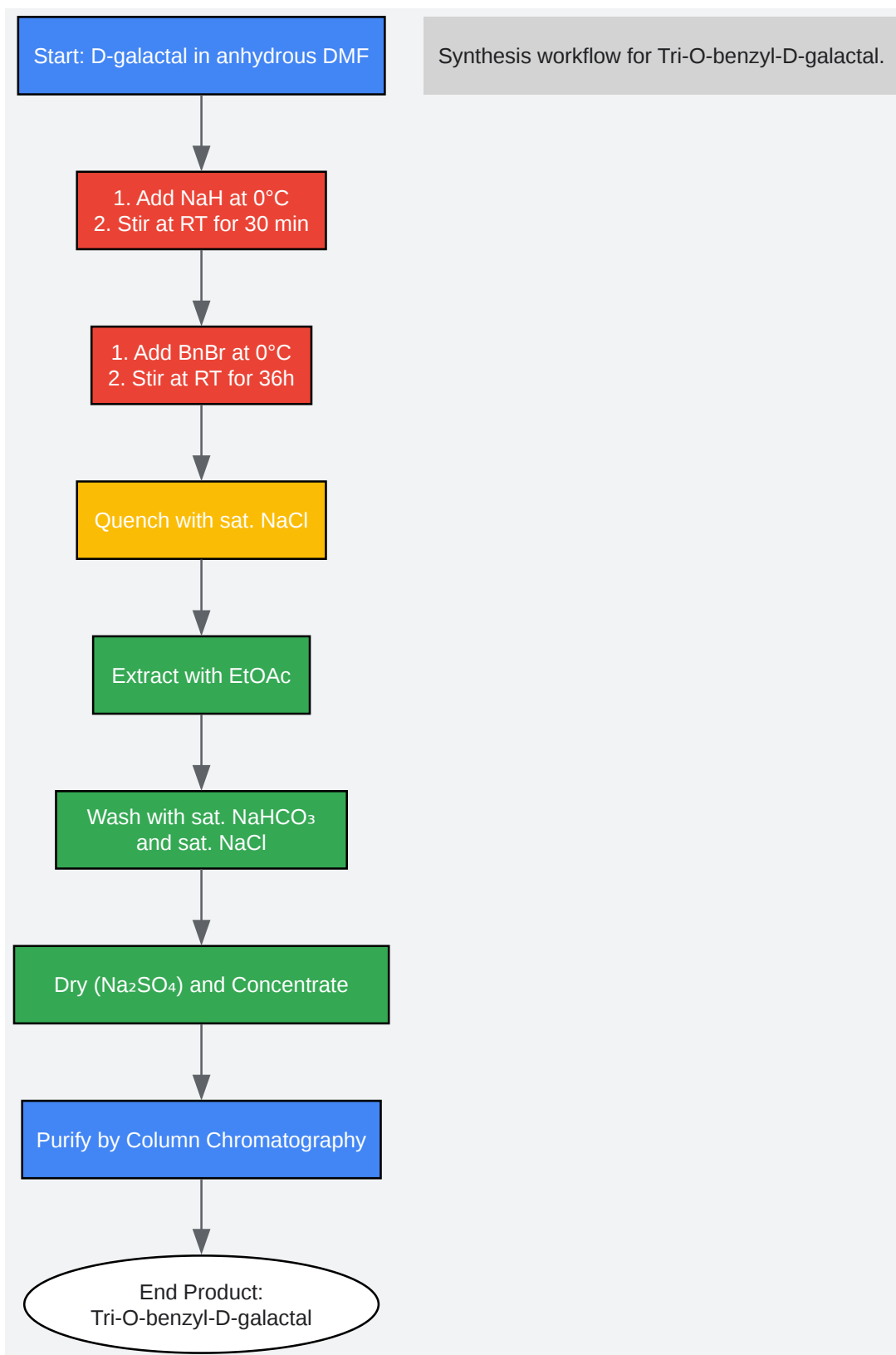
- Benzyl bromide (BnBr)
- Ethyl acetate (EtOAc)
- Saturated sodium chloride solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Sodium sulfate (Na_2SO_4)

Procedure:

- Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).
- Cool the flask to 0 °C using an ice-water bath.
- Add NaH (2.14 g, 53.5 mmol, 60% dispersion in mineral oil) to the reaction flask.
- Remove the ice bath and stir the reaction at room temperature for 30 minutes.
- Cool the flask again to 0 °C and add BnBr (5.5 ml, 46 mmol) dropwise to the reaction mixture.
- Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction with a saturated sodium chloride solution.
- Extract the product with EtOAc (3 x 10 ml).
- Wash the combined organic layers with saturated NaHCO_3 solution followed by saturated sodium chloride solution.
- Dry the organic layer with Na_2SO_4 and concentrate using rotary evaporation.
- Purify the crude product by column chromatography to yield the desired product.

It is important to note that the use of DMF as a solvent in this reaction can lead to the formation of an amine side-product which may act as a poison for certain catalysts in subsequent reactions.[5]

The following diagram illustrates the general workflow for the synthesis of **Tri-O-benzyl-D-galactal**.



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Caption: Synthesis workflow for **Tri-O-benzyl-D-galactal**.

Spectroscopic Data

Detailed experimental spectroscopic data for **Tri-O-benzyl-D-galactal** is not readily available in public databases. However, predicted mass spectrometry data and IR data for a stereoisomer are presented below.

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of **Tri-O-benzyl-D-galactal** are provided in the table below.^[6]

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	417.20604	203.2
[M+Na] ⁺	439.18798	206.0
[M-H] ⁻	415.19148	214.5
[M+NH ₄] ⁺	434.23258	210.4
[M+K] ⁺	455.16192	202.1

Infrared (IR) Spectroscopy

While the experimental IR spectrum for **Tri-O-benzyl-D-galactal** is not available, the spectrum for its stereoisomer, 3,4,6-Tri-O-benzyl-d-glucal, provides insight into the characteristic functional group absorptions.^[7]

- ~3030 cm⁻¹: C-H stretching (aromatic)
- ~2870 cm⁻¹: C-H stretching (aliphatic)
- ~1600, 1495, 1450 cm⁻¹: C=C stretching (aromatic ring)
- ~1100-1000 cm⁻¹: C-O stretching (ether)
- ~740, 700 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene)

Applications in Research and Development

Tri-O-benzyl-D-galactal is a valuable reagent with several applications in the fields of chemistry and drug development:

- **Synthesis of Glycosides and Oligosaccharides:** It serves as a crucial intermediate in the synthesis of complex carbohydrates, which are vital in various biological processes.^[1] Its protected hydroxyl groups allow for selective reactions at other positions of the sugar ring.
- **Drug Development:** This compound plays a significant role in the development of novel therapeutics, particularly those targeting diseases related to carbohydrates.^{[1][8]} It has been investigated for its potential in the treatment of cancer, cardiovascular disorders, and neurodegenerative conditions.
- **Biochemical Research:** Researchers utilize **Tri-O-benzyl-D-galactal** to study carbohydrate-protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms.^{[1][8][9]}
- **Protecting Group Chemistry:** The benzyl groups are stable under a wide range of reaction conditions but can be removed selectively, making it an excellent choice as a protecting group for hydroxyl functionalities in multi-step organic syntheses.^[1]

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